molecular formula C23H25BrN2O4 B11321700 6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11321700
M. Wt: 473.4 g/mol
InChI Key: OPHAEVABGDCPRD-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that features a bromine atom, a furan ring, a piperidine ring, and a chromene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable precursor.

    Attachment of the Furan Ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the Piperidine Ring: The piperidine ring is typically synthesized separately and then attached to the main structure through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the various fragments together under suitable conditions, often using amide bond formation techniques.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and piperidine rings.

    Reduction: Reduction reactions can be performed on the carbonyl group in the chromene core.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furanones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a lead compound for the development of new drugs, particularly due to its complex structure and potential biological activity.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Its interactions with various biological targets can be studied to understand its mechanism of action and potential therapeutic uses.

    Industrial Applications: It can be used in the development of new materials or as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. The bromine atom and the various rings in its structure allow it to bind to enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide lies in its combination of functional groups and rings, which confer specific chemical and biological properties

Properties

Molecular Formula

C23H25BrN2O4

Molecular Weight

473.4 g/mol

IUPAC Name

6-bromo-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H25BrN2O4/c1-14-7-9-26(10-8-14)18(21-5-3-15(2)29-21)13-25-23(28)22-12-19(27)17-11-16(24)4-6-20(17)30-22/h3-6,11-12,14,18H,7-10,13H2,1-2H3,(H,25,28)

InChI Key

OPHAEVABGDCPRD-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)C4=CC=C(O4)C

Origin of Product

United States

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